molecular formula C17H14F3N3O8 B2885719 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid CAS No. 2377032-39-6

2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2885719
CAS No.: 2377032-39-6
M. Wt: 445.307
InChI Key: DVLANAHULWVZNM-UHFFFAOYSA-N
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Description

This compound is also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid; trifluoroacetic acid . It is used primarily for the synthesis of other compounds . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C15H13N3O6.C2HF3O2/c19-10-5-4-9 (13 (22)17-10)18-14 (23)7-2-1-3-8 (12 (7)15 (18)24)16-6-11 (20)21;3-2 (4,5)1 (6)7/h1-3,9,16H,4-6H2, (H,20,21) (H,17,19,22); (H,6,7) DVLANAHULWVZNM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, click reaction, and addition reaction .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study reported the synthesis of 4-aminophenylacetic acid derivatives, showcasing promising antimicrobial activities. The synthesis involved the condensation of 4-aminophenylacetic acid with phthalic anhydride to yield key intermediate compounds that were further developed into antimicrobial agents (Bedair et al., 2006).

Structural Analysis

Research on molecular co-crystals of phenoxyacetic acid derivatives explored their conformational properties using single-crystal X-ray diffraction techniques. This structural analysis contributes to a deeper understanding of the molecular arrangements and interactions within these compounds (Lynch et al., 2003).

Fluorescent Detection Mechanism

The fluorescent detection mechanism of CO-Releasing Molecule-3 (CORM-3) was investigated through a theoretical study on 2-(4-nitro-1,3-dioxoisoindolin-2-yl) acetic acid (CORM3-green). This research highlights the transformation of CORM3-green upon reaction with CORM-3, leading to a significant fluorescence peak, providing insights into the detection mechanisms of specific molecules (Yang et al., 2021).

Peptide and Depsipeptide Synthesis

Hexafluoroacetone was utilized as a protecting and activating reagent in the solid-phase synthesis of depsipeptides. This study showcases the role of hexafluoroacetone in enhancing the efficiency and versatility of synthesizing peptide and depsipeptide compounds, highlighting its application in medicinal chemistry and drug design (Albericio et al., 2005).

Mechanism of Action

Target of Action

The compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid; trifluoroacetic acid, is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for this compound . It plays a crucial role in various biological processes, including limb outgrowth and the formation of neural structures during embryogenesis .

Mode of Action

This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . By forming a complex with cereblon, it enables the tagging of specific proteins for degradation . This process alters the levels of these proteins within the cell, impacting various downstream effects and biochemical pathways .

Pharmacokinetics

Its physical form as a powder suggests that it could be administered in several ways, potentially influencing its bioavailability.

Result of Action

The primary result of the compound’s action is the degradation of specific proteins within the cell . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins . For example, if the proteins targeted are involved in disease processes, their degradation could potentially halt or reverse the progression of the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is noted to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, the efficacy of the compound could be influenced by the physiological environment within the body, such as pH levels, presence of other molecules, and the specific characteristics of the target cells .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6.C2HF3O2/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21;3-2(4,5)1(6)7/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLANAHULWVZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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